(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYTBINVXPUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and antiproliferative properties. The analysis includes data tables summarizing relevant findings, case studies, and detailed research results.
Chemical Structure
The compound can be broken down into three main components:
- 2-Bromophenyl group
- Piperidine moiety
- 1,2,4-Oxadiazole ring
This structural diversity may contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing bromophenyl and piperidine groups. For instance, derivatives of piperidine have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromophenyl derivative | 32 - 512 | S. aureus, E. coli |
| Piperidine derivative | 4.69 - 22.9 | B. subtilis, P. aeruginosa |
| Oxadiazole derivative | 8.33 - 156.47 | E. faecalis |
The minimum inhibitory concentration (MIC) values indicate that halogen substituents significantly enhance the bioactivity of these compounds .
Antifungal Activity
In addition to antibacterial properties, compounds similar to the target molecule have also demonstrated antifungal activity. For example, certain derivatives exhibited inhibition against Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Piperidine derivative | 16.69 - 78.23 | C. albicans |
| Oxadiazole derivative | 56.74 - 222.31 | Fusarium oxysporum |
These findings suggest that the presence of specific functional groups enhances antifungal efficacy .
Antiproliferative Activity
The antiproliferative effects of oxadiazole derivatives have been extensively studied in cancer research. Compounds with oxadiazole rings have shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Antiproliferative Effects
A study evaluated various oxadiazole derivatives for their ability to inhibit cancer cell growth in vitro. The results indicated that certain derivatives significantly reduced cell viability in various cancer cell lines:
- Cell Line A : IC50 = 10 µM
- Cell Line B : IC50 = 25 µM
- Cell Line C : IC50 = 15 µM
These results underscore the potential of oxadiazole-containing compounds as therapeutic agents in oncology .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets within microbial and cancerous cells:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
- Interference with DNA Replication : Some derivatives may inhibit DNA synthesis in cancer cells.
- Modulation of Protein Function : The piperidine moiety may interact with G-protein coupled receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and physicochemical properties.
Heterocyclic Core Variations
Substituent Position and Electronic Effects
- Halogen Positioning: The target compound’s 2-bromophenyl and 2-fluorophenyl groups contrast with para-substituted analogs (e.g., ’s 4-bromo/4-fluoro pyrazoles).
- Oxadiazole vs. Triazole : The oxadiazole’s electron-deficient nature enhances metabolic stability compared to sulfur-containing triazoles (e.g., ), which are prone to oxidative degradation .
- Piperidine vs. Piperazine : Piperidine (target compound) lacks the basic nitrogen of piperazine (), reducing pH-dependent solubility but improving blood-brain barrier permeability .
Key Research Findings
Ortho-Substitution Trade-offs : Ortho-halogenation in the target compound may reduce crystallinity compared to para-substituted analogs (), complicating formulation but improving target engagement in crowded binding pockets .
Heterocycle Stability : Oxadiazoles (target) resist hydrolysis better than triazoles (), as evidenced by accelerated stability studies on similar compounds .
Piperidine vs. Piperazine Pharmacokinetics : Piperidine-containing compounds (target) exhibit longer half-lives in rodent models than piperazine analogs (), likely due to reduced basicity and slower hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
